Calcium methacrylate

概要

説明

Calcium methacrylate is not directly discussed in the provided papers; however, the papers do provide insights into related compounds and their interactions with calcium ions. For instance, the synthesis of poly(methacrylic acid) (PMAA) brushes and their role in the mineralization of calcium carbonate is described . Another study reports on the synthesis of copolymers using methacryloyloxyethyl phosphate, which shows an ability to enhance hydroxyapatite deposition, a calcium phosphate, onto surfaces . Lastly, the interaction between poly(butyl methacrylate-co-methacrylic acid) copolymers and calcium carbonate is explored, highlighting the role of calcium ions in structuring the material .

Synthesis Analysis

The synthesis of related methacrylate polymers and copolymers is well-documented. In one study, poly(methacrylic acid) brushes are synthesized using surface-initiated atom transfer radical polymerization (SI-ATRP) of sodium methacrylate, which then serve as substrates for calcium carbonate mineralization . Another paper describes the synthesis of copolymers by copolymerizing methacryloyloxyethyl phosphate with other monomers, which affects the calcification capacity of the resulting material . These methods demonstrate the versatility of methacrylate derivatives in creating polymers with specific interactions with calcium ions.

Molecular Structure Analysis

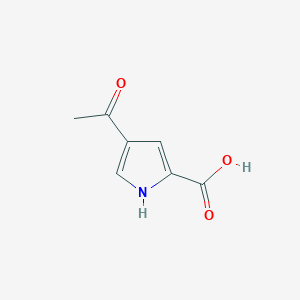

The molecular structure of methacrylate derivatives plays a crucial role in their interaction with calcium ions. The presence of phosphate groups in methacryloyloxyethyl phosphate copolymers influences the nucleation and growth of calcium-rich layers . Similarly, the carboxylate groups in poly(butyl methacrylate-co-methacrylic acid) copolymers interact with calcium carbonate to form supramolecular networks, which are affected by the methacrylic acid content and the ratio of CaCO3 to methacrylic acid in the copolymer chain .

Chemical Reactions Analysis

The chemical reactions involving methacrylate derivatives and calcium ions lead to the formation of various calcium-containing structures. Low-density PMAA brushes promote the formation of calcite crystals, while high-density brushes result in a layer of amorphous calcium carbonate . The presence of amine groups in copolymers with methacryloyloxyethyl phosphate can attract phosphorus, facilitating the nucleation of calcium/phosphate crystals .

Physical and Chemical Properties Analysis

The physical and chemical properties of methacrylate derivatives are significantly influenced by their interaction with calcium ions. The study of poly(butyl methacrylate-co-methacrylic acid) copolymers with calcium carbonate reveals that the material's behavior is controlled by the methacrylic acid content and the CaCO3 to methacrylic acid ratio, with ionic cross-linked materials obtained under specific conditions . The capacity to form calcium-rich layers is also dependent on the phosphate content and distribution within the copolymers .

科学的研究の応用

Modified Bone Cement for Osteoporotic Vertebral Compression Fractures

Calcium methacrylate has been explored as an additive to polymethyl methacrylate (PMMA) bone cement. This modification aims to improve the mechanical properties and biological performance of PMMA bone cement, particularly in treating osteoporotic vertebral compression fractures (OVCFs). Such advancements could enhance patient quality of life by addressing pain, neurological damage, and deformity associated with OVCFs (Gong, Zhang, & Yan, 2022).

Dental Applications

In dental research, calcium methacrylate has been incorporated into experimental sealers to examine its physical properties, antimicrobial effects, and biocompatibility. The integration of calcium methacrylate into these materials has shown promise in promoting antimicrobial activity while maintaining moderate cytotoxicity, which could be beneficial in endodontic treatments (Rossato et al., 2017).

Microcapsule Development

Calcium methacrylate has been utilized in the preparation of polymethyl methacrylate microcapsules. This process involves in situ polymerization on the surface of calcium carbonate particles, followed by dissolution of the calcium carbonate core. Such microcapsules have potential applications in drug delivery and other biomedical fields (Sato, Nakajima, & Anzai, 2012).

Bone Tissue Engineering

Methacrylated gellan gum beads, enriched with calcium, have been investigated for their potential in bone tissue engineering and drug delivery. These beads have shown an ability to promote self-mineralization and apatite layer development, which is crucial for bone regeneration applications (Vieira et al., 2019).

Antibiotic Delivery in Surgical Sites

Calcium methacrylate has been compared with PMMA as a carrier for antibiotics at infected surgical sites. Studies suggest that calcium methacrylate might offer advantages over PMMA in terms of resorbability and reduced risk of bacterial colonization, making it a potentially superior option for infection control in orthopedic surgeries (McConoughey et al., 2015).

Dental Composite Development

Novel methacrylate-functionalized calcium phosphate components have been synthesized for use in dental composites. These components exhibit bioactivity properties and promote the precipitation of hydroxyapatite on dental composite surfaces, indicating potential for innovative dental applications (Skaria & Berk, 2021).

Safety And Hazards

将来の方向性

The use of nanomaterials in wound healing, including inorganic nanomaterials, organic and hybrid nanomaterials, and nanofibers, is a future concern . Another study suggests that modified polymethyl methacrylate and calcium-based bone cement could have potential applications in osteoporotic vertebral compression fractures .

特性

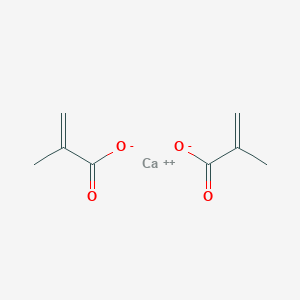

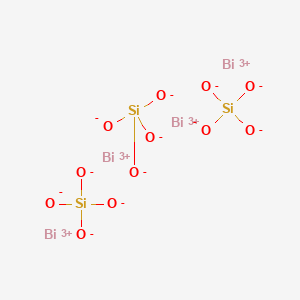

IUPAC Name |

calcium;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2.Ca/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKHANKSRIPFCE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

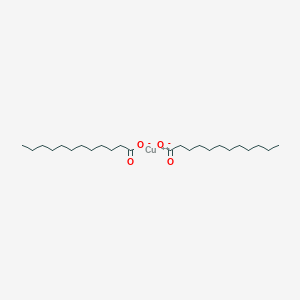

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-41-4 (Parent) | |

| Record name | Calcium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016809884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90937437 | |

| Record name | Calcium bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium methacrylate | |

CAS RN |

16809-88-4 | |

| Record name | Calcium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016809884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)